2-(2-chloro-5-methylphenoxy)-N-cyclopropylacetamide
Description
2-(2-Chloro-5-methylphenoxy)-N-cyclopropylacetamide is a synthetic acetamide derivative characterized by a 2-chloro-5-methylphenoxy moiety attached to an acetamide backbone, with a cyclopropyl group as the N-substituent.
Properties
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-8-2-5-10(13)11(6-8)16-7-12(15)14-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYACBYZFLPOJAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-5-methylphenoxy)-N-cyclopropylacetamide typically involves the reaction of 2-chloro-5-methylphenol with chloroacetyl chloride to form 2-(2-chloro-5-methylphenoxy)acetyl chloride. This intermediate is then reacted with cyclopropylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-5-methylphenoxy)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amines.
Scientific Research Applications
2-(2-chloro-5-methylphenoxy)-N-cyclopropylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of 2-(2-chloro-5-methylphenoxy)-N-cyclopropylacetamide involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, while the cyclopropylacetamide moiety can enhance the compound’s stability and binding affinity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Substituent Position and Halogenation: The target compound’s 2-chloro-5-methylphenoxy group distinguishes it from herbicides like alachlor (2,6-diethylphenyl) and pharmacological candidates like HBK16, which shares the same phenoxy substituents but incorporates a piperazine moiety .
- N-Substituent Effects : Cyclopropyl groups, as seen in the target compound and 3u, may confer steric hindrance and metabolic stability compared to bulkier or more reactive groups (e.g., methoxymethyl in alachlor) .
- Safety Profile: Analogues like 2-(4-aminophenyl)-N-cyclopropylacetamide exhibit acute oral toxicity (H302) and skin irritation (H315), suggesting that similar acetamides require stringent safety protocols .
Halogenated and Heterocyclic Analogues
Table 2: Halogenated and Heterocyclic Derivatives
Key Observations :
- Synthetic Utility : Bromo- and fluoro-substituted acetamides (e.g., ) serve as intermediates for cross-coupling reactions, enabling diversification of the aromatic ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
